molecular formula C8H13N3O B597299 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole CAS No. 1216213-45-4

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole

Cat. No.: B597299
CAS No.: 1216213-45-4
M. Wt: 167.212
InChI Key: ZKWQDFLBFZKITJ-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a piperidine ring and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole has numerous applications in scientific research:

Mechanism of Action

While specific information on the mechanism of action of “2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole” is not available, piperidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities . For example, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The piperidine ring is introduced through subsequent reactions, often involving nucleophilic substitution or cycloaddition reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts such as Raney nickel and involve high-temperature reactions in a controlled environment to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: Shares the methyl group but lacks the oxadiazole and piperidine rings.

    Piperidine Derivatives: Compounds like piperidinones and spiropiperidines share the piperidine ring but differ in other structural aspects.

Uniqueness

2-Methyl-5-(piperidin-2-yl)-1,3,4-oxadiazole is unique due to its combination of the oxadiazole and piperidine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

IUPAC Name

2-methyl-5-piperidin-2-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-10-11-8(12-6)7-4-2-3-5-9-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWQDFLBFZKITJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734995
Record name 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216213-45-4
Record name 2-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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